molecular formula C20H20N2 B7883691 1,4-Bis(2,6-dimethylpyridin-4-yl)benzene

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene

Cat. No.: B7883691
M. Wt: 288.4 g/mol
InChI Key: FLMQKAGQIXYIQI-UHFFFAOYSA-N
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Description

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene is an organic compound with the molecular formula C20H20N2 It is a derivative of benzene with two pyridyl groups attached at the 1 and 4 positions, each pyridyl group being substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1,4-dibromobenzene with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst and a base.

    Sonogashira Coupling Reaction: Another method involves the coupling of 1,4-diiodobenzene with 2,6-dimethyl-4-pyridylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,6-dimethylpyridin-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridyl groups, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(2,6-dimethylpyridin-4-yl)phenyl]-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-13-9-19(10-14(2)21-13)17-5-7-18(8-6-17)20-11-15(3)22-16(4)12-20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMQKAGQIXYIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)C3=CC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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